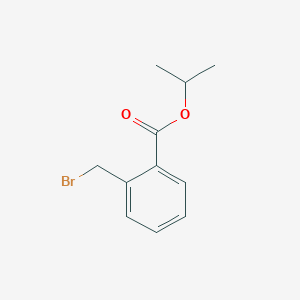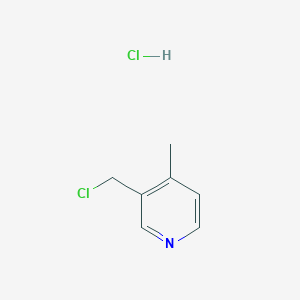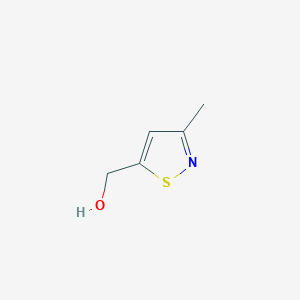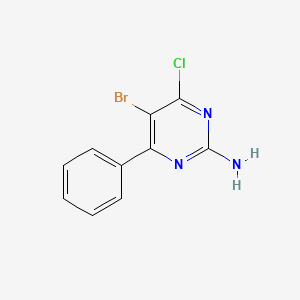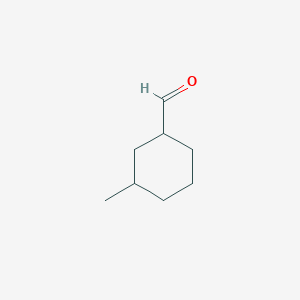
6-(羟甲基)吡啶甲腈
描述
6-(Hydroxymethyl)picolinonitrile is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. The structure of picolinic acid derivatives has been extensively studied due to their potential applications in various fields, including coordination chemistry and materials science. Although the provided papers do not directly discuss 6-(Hydroxymethyl)picolinonitrile, they do provide insights into the behavior and properties of closely related compounds.
Synthesis Analysis
The synthesis of picolinic acid derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 6-phosphoryl picolinic acid (6PPA) derivatives involves the introduction of phosphoryl groups to the picolinic acid framework . These derivatives are then used as sensitizers for europium and terbium, indicating that the synthesis process is tailored to produce compounds with specific photophysical properties.
Molecular Structure Analysis
The molecular structure of picolinic acid derivatives is crucial for their interaction with metal ions. In the case of 6-hydroxypicolinic acid, it has been shown to adopt an N,O-chelating mode, which is significant for the formation of coordination complexes . The structure of these compounds is often confirmed by techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule.
Chemical Reactions Analysis
Picolinic acid derivatives participate in various chemical reactions, particularly in the formation of complexes with metal ions. The stability of these complexes can be influenced by the substituents on the picolinic acid ring. For instance, the phosphoryl-based complexes of 6PPA derivatives exhibit higher stability constants compared to their carboxylate analogues . This suggests that modifications to the picolinic acid structure, such as the introduction of hydroxymethyl groups, could significantly affect the reactivity and stability of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinic acid derivatives are closely related to their molecular structure. The photophysical measurements of the 6PPA derivatives reveal that their emission intensities and lifetimes vary depending on the pH and the presence of water molecules in the first coordination sphere . Similarly, the electrochemical properties of complexes, such as the one synthesized from 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid, are characterized by their coordination environment and the nature of the ligands involved .
科学研究应用
合成方法和催化
6-(羟甲基)吡啶甲腈展示了其在合成化学中的多功能性。Fukuhara 等人(2018)重点介绍了一种合成 3-羟基-4-取代吡啶甲腈的独特方法,该方法通过金 (I) 催化的环化过程和随后的异恶唑吡啶的 N-O 键断裂实现,展示了该化合物在温和条件下促进复杂化学转化的作用 (Fukuhara 等人,2018)。
金属囊化催化
6-(羟甲基)吡啶甲腈在金属囊化催化中也起着重要作用。Song 等人(2011)研究了 6-(正丁氧基甲基)-2-(羟甲基)吡啶衍生物的 Zn(II) 配合物催化的对硝基苯酚吡啶酸酯的水解。该研究强调了该化合物在速率加速和催化过程中活性物种形成中的重要作用 (Song 等人,2011)。
配位化学和配合物合成
该化合物的结构性质使其适合与具有显着化学和物理性质的金属配合物形成螯合物。Kukovec 等人(2008)用 6-羟基吡啶酸制备了钴 (II) 配合物,重点介绍了该化合物在形成螯合配合物中的作用,这些配合物通过 X 射线晶体结构分析和各种光谱方法进行表征 (Kukovec 等人,2008)。此外,Andres 和 Chauvin(2011)对 6-磷酰吡啶酸作为铕和钬增敏剂的研究强调了其在发光和荧光应用中的效用 (Andres 和 Chauvin,2011)。
分析和检测应用
抗氧化剂分析
6-(羟甲基)吡啶甲腈在分析领域具有重要意义,尤其是在抗氧化活性方面。Munteanu 和 Apetrei(2021)回顾了用于确定抗氧化活性的各种测定法,重点介绍了该化合物在检测和分析复杂样品中抗氧化能力的相关性 (Munteanu 和 Apetrei,2021)。
生物降解和环境应用
该化合物的衍生物对于研究生物降解和环境修复至关重要。Zhang 等人(2019)研究了球菌属 PA18 对吡啶酸的生物降解,该属利用吡啶酸作为碳和能源,形成 6-羟基吡啶酸作为主要代谢物,表明在受吡啶酸污染的环境中具有潜在的生物修复应用 (Zhang 等人,2019)。
安全和危害
属性
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYECKZHAPGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563700 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50501-38-7 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


